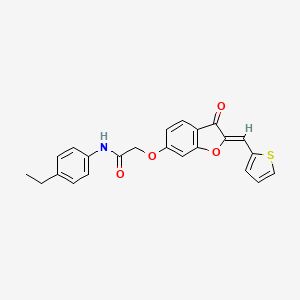

(Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-2-15-5-7-16(8-6-15)24-22(25)14-27-17-9-10-19-20(12-17)28-21(23(19)26)13-18-4-3-11-29-18/h3-13H,2,14H2,1H3,(H,24,25)/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFZDXMMVRAMM-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Structure

The compound features a complex structure comprising a benzofuran moiety linked to a thiophene ring and an acetamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula

The molecular formula for this compound is .

Key Functional Groups

- Benzofuran : Known for its diverse biological activities.

- Thiophene : Exhibits antioxidant properties.

- Acetamide : Commonly involved in drug design for enhancing bioactivity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene, similar to the compound , exhibit significant antioxidant properties. For instance, compounds containing thiophene rings have shown comparable antioxidant potency to ascorbic acid, indicating their potential use in treating oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Studies have indicated that similar benzofuran and thiophene derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Anticancer Activity

Preliminary research indicates that compounds with similar structures may possess anticancer properties. For example, a study on related benzofuran derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzofuran structure can enhance its efficacy against cancer cells .

Case Study: Anticancer Activity of Related Compounds

A recent investigation into benzofuran derivatives revealed that certain modifications significantly increased their cytotoxicity against breast cancer cells. The study utilized MTT assays to evaluate cell viability and found that compounds with electron-withdrawing groups exhibited enhanced activity .

The mechanism of action for this compound is hypothesized to involve:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Pathway : Modulating signaling pathways associated with inflammation.

- Cytotoxic Mechanism : Inducing apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Structure and Composition

The compound features a unique structure that integrates aromatic rings, a benzofuran moiety, and a thiophene unit. Its chemical formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth. The incorporation of the thiophene moiety may enhance these effects by improving solubility and bioavailability.

Case Study:

A study demonstrated that a related benzofuran derivative exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting the potential of (Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide as a lead compound for further development .

Anti-inflammatory Properties

Compounds containing thiophene rings are known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of TNF-alpha production |

| Compound B | 3.5 | NF-kB pathway modulation |

Antimicrobial Activity

The presence of both the benzofuran and thiophene units suggests potential antimicrobial properties. Research has shown that similar compounds can effectively inhibit bacterial growth, making them candidates for antibiotic development.

Case Study:

A derivative with a similar structure was tested against Staphylococcus aureus and exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Material Science

The unique properties of this compound may also lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap (eV) | 2.1 |

| Conductivity (S/m) | 0.005 |

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Potential: The thiophene and benzofuran motifs are associated with antimicrobial and anti-inflammatory activity in literature, though specific studies on the target compound are lacking. Triazole derivatives () show promise as enzyme inhibitors, suggesting analogous pathways for the target .

- Synthetic Challenges : The Z-configuration requires precise stereochemical control during synthesis, contrasting with the tautomer-driven stability of triazoles.

- Spectroscopic Consistency : Hypothesized IR and NMR data align with trends observed in structurally related compounds, supporting reliable characterization .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(4-ethylphenyl)-2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide and related analogs?

Microwave-assisted synthesis is a key strategy for optimizing reaction efficiency, particularly for constructing heterocyclic cores like the 2,3-dihydrobenzofuran moiety. General procedures involve coupling acetamide derivatives with substituted benzylidene intermediates under controlled temperature and solvent conditions (e.g., 1,4-dioxane or ethanol). For example, benzoylisothiocyanate derivatives are reacted with hydrazides or acetohydrazides, followed by cyclization steps to form the dihydrobenzofuran ring . Characterization typically combines elemental analysis (±0.5% error) and mass spectrometry (e.g., Waters MicroMass ZQ 2000) .

Q. How is the stereochemical configuration (Z/E) of the thiophen-2-ylmethylene group confirmed in this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing Z/E isomers. The thiophene proton signals in the -NMR spectrum exhibit distinct coupling patterns and chemical shifts depending on spatial orientation. For Z-configuration, deshielding effects from the adjacent carbonyl group and dihydrobenzofuran oxygen typically downfield-shift the thiophene protons (δ ~7.5–8.0 ppm). X-ray crystallography, as demonstrated in structurally similar compounds like 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, provides definitive confirmation by resolving bond angles and torsion angles .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Structurally related acetamide derivatives (e.g., N-substituted thiazolidinones and pyrimidines) exhibit activity against kinases, antimicrobial targets, or cancer pathways. The thiophene and benzofuran moieties suggest potential interaction with hydrophobic binding pockets in enzymes or receptors. For example, pyrido[2,3-d]pyrimidinone analogs show affinity for tyrosine kinases, while thiazolidinone derivatives are evaluated for anticancer activity via apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding. Molecular docking with targets like cyclin-dependent kinases (CDKs) or bacterial enoyl-ACP reductases can identify critical interactions (e.g., hydrogen bonds with the acetamide carbonyl or π-π stacking with the thiophene ring). QSAR models built from analogs (e.g., pyrazolo[4,3-d]pyrimidines) correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. What experimental strategies address low yields in multi-step syntheses of similar acetamide derivatives?

Low yields often arise from steric hindrance during cyclization or side reactions at the thiophene-ethylene linkage. Strategies include:

- Microwave irradiation : Reduces reaction time and improves dihydrobenzofuran formation efficiency (e.g., from 12 hours to 30 minutes) .

- Protecting groups : Temporarily shield reactive sites (e.g., using phthalimide groups) to prevent unwanted nucleophilic attacks .

- Catalytic systems : Palladium catalysts (e.g., Pd/C) enhance reductive cyclization steps, as seen in nitroarene-to-indole conversions .

Q. How should researchers resolve contradictory data in pharmacological evaluations (e.g., in vitro vs. in vivo activity)?

Discrepancies may stem from metabolic instability or off-target effects. Solutions include:

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the ethylphenyl group) that reduce bioavailability .

- Selectivity assays : Kinase profiling panels (e.g., Eurofins KinaseScan) differentiate target-specific effects from nonspecific inhibition .

- Prodrug modification : Introducing hydrolyzable groups (e.g., ester linkages) improves solubility and tissue penetration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.